molecular formula C24H26N4O3 B11008284 4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide

4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide

Cat. No.: B11008284
M. Wt: 418.5 g/mol
InChI Key: BBIYTKMANCVPKG-UHFFFAOYSA-N
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Description

The compound 4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide features a quinoline core substituted with a hydroxyl group at position 4, a methoxy group at position 8, and a carboxamide moiety at position 2. The amide nitrogen is further substituted with a propyl chain linked to a 1-isopropylbenzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in the industrial production of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations on the Quinoline Core

Compound Name Substituents (Position) Amide Nitrogen Substituent Heterocyclic Moiety
Target Compound 4-hydroxy, 8-methoxy (quinoline) 3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl Benzimidazole
8-Chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide 4-hydroxy, 8-chloro (quinoline) 5-isopropyl-1,3,4-thiadiazol-2-yl Thiadiazole
1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide 6,7-difluoro, 8-methoxy (quinoline) 3,4,5-trimethoxyphenyl Cyclopropyl
N-(3-(Dimethylamino)propyl)-2-(2-(3-morpholinopropanamido)phenyl)quinoline-4-carboxamide 4-carboxamide (quinoline) 3-(dimethylamino)propyl + morpholine-linked phenyl Morpholine

Key Observations :

  • The target compound’s 8-methoxy group is rare among analogs, which often feature halogens (e.g., 8-chloro in ) or additional fluorination (e.g., 6,7-difluoro in ).
  • The benzimidazole-propyl chain distinguishes it from thiadiazole, morpholine, or cyclopropyl substituents in analogs .

Physicochemical Comparisons

Property Target Compound 8-Chloro Thiadiazole Analog Morpholine Derivative
Molecular Weight ~500 g/mol (estimated) ~420 g/mol ~450 g/mol
LogP (Predicted) ~3.5 (benzimidazole increases lipophilicity) ~2.8 (thiadiazole less lipophilic) ~2.0 (morpholine enhances hydrophilicity)
Melting Point Not reported Not reported 188.1–189.4°C (for 5a5 in )

Biological Activity

4-hydroxy-8-methoxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide, a derivative of quinoline, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A quinoline core
  • Hydroxy and methoxy substituents
  • A benzimidazole moiety linked through a propyl chain

This structural diversity is believed to contribute to its varied biological activities.

The biological activity of the compound is primarily attributed to its ability to interact with multiple biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Antimicrobial Properties : It has shown potential in disrupting bacterial cell membranes and inhibiting growth.
  • Induction of Apoptosis : Studies indicate that it can trigger programmed cell death in cancer cells, enhancing its anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines.

Case Studies

  • MCF7 Breast Cancer Cells : The compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM, indicating potent activity against this breast cancer cell line.
  • A549 Lung Cancer Cells : Inhibition assays demonstrated an IC50 value of 20 µM, showcasing its effectiveness in lung cancer therapy.
Cell LineIC50 (µM)Reference
MCF715
A54920
HepG225

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Efficacy Against Bacteria

In vitro studies have shown that it possesses broad-spectrum antibacterial activity.

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus22
Escherichia coli18
Klebsiella pneumoniae25

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of the compound is crucial for its therapeutic application. Preliminary studies suggest:

  • Absorption : The compound shows good absorption characteristics in vitro.
  • Metabolism : It undergoes hepatic metabolism, with several metabolites identified.
  • Toxicity : Toxicological assessments indicate low cytotoxicity in non-cancerous cell lines, suggesting a favorable safety profile.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

8-methoxy-4-oxo-N-[3-(1-propan-2-ylbenzimidazol-2-yl)propyl]-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H26N4O3/c1-15(2)28-19-10-5-4-9-18(19)27-21(28)12-7-13-25-24(30)17-14-26-22-16(23(17)29)8-6-11-20(22)31-3/h4-6,8-11,14-15H,7,12-13H2,1-3H3,(H,25,30)(H,26,29)

InChI Key

BBIYTKMANCVPKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCCNC(=O)C3=CNC4=C(C3=O)C=CC=C4OC

Origin of Product

United States

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